Enhanced Lipase Immobilization and Catalytic Activity
Modification of cellulose nanocrystals (CNC) with cetyl chloroformate (C16) creates a hydrophobic support for Candida antarctica lipase B (CALB) immobilization. The resulting immobilized biocatalyst achieved a 54.68% conversion in the esterification of oleic acid, compared to only 12.98% for the free enzyme [1]. This 4.2-fold increase in catalytic conversion is a direct result of the C16 chain's ability to create a favorable hydrophobic interface for the lipase.
| Evidence Dimension | Esterification Conversion (%) |
|---|---|
| Target Compound Data | 54.68% |
| Comparator Or Baseline | Free Candida antarctica lipase B (CALB): 12.98% |
| Quantified Difference | 4.2-fold increase in conversion |
| Conditions | Esterification of oleic acid catalyzed by CALB immobilized on cetyl chloroformate-modified cellulose nanocrystals. |
Why This Matters
This quantifies the value of cetyl chloroformate as a specific surface modifier, demonstrating a substantial performance enhancement for a critical industrial biocatalyst, which is a key differentiator for procurement in enzyme engineering.
- [1] Improved catalytic properties of Candida antarctica lipase B immobilized on cetyl chloroformate-modified cellulose nanocrystals. (2022). International Journal of Biological Macromolecules, 220, 123-131. View Source
